Dehydroepiandrosterone 3-glucuronide
Description
Systematic Nomenclature and Molecular Formula
Dehydroepiandrosterone 3-glucuronide (DHEA-3G) is a steroid glucuronide conjugate formed via hepatic glucuronidation of dehydroepiandrosterone (DHEA). Its systematic IUPAC name is (2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid . The molecular formula is C₂₅H₃₆O₈ , with a molecular weight of 464.5 g/mol .
Table 1: Key identifiers of DHEA-3G
Stereochemical Configuration and Conformational Analysis
DHEA-3G exhibits a β-configuration at the C3 position of the steroidal backbone, where the glucuronic acid moiety is covalently linked via an O-glycosidic bond . The glucuronide group adopts a pyranose ring conformation , stabilized by intramolecular hydrogen bonding between the hydroxyl groups at C2, C3, and C4 of the glucuronic acid . Nuclear Overhauser effect (NOE) spectroscopy confirms the axial orientation of the glucuronide substituent, which minimizes steric hindrance with the planar steroid nucleus .
Physicochemical Properties and Stability Profile
DHEA-3G is a hydrophobic molecule (logP ≈ 1.8) with limited aqueous solubility (21.8 mg/L at 23.5°C) . It remains stable under acidic conditions (pH 3–6) but undergoes hydrolysis at alkaline pH (>8) due to β-glucuronidase susceptibility . Thermal stability studies indicate decomposition above 200°C, with optimal storage at -20°C to prevent glucuronide bond cleavage .
Table 2: Physicochemical properties
| Property | Value |
|---|---|
| Melting Point | Not experimentally determined |
| LogP (predicted) | 1.8 |
| Solubility in Water | 21.8 mg/L (23.5°C) |
| TPSA (Topological PSA) | 138 Ų |
X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopic Data
X-ray crystallography reveals a triclinic crystal system for DHEA-3G, with unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.7 Å and interplanar angles α = 90.5°, β = 102.3°, γ = 115.8° . The glucuronide moiety forms a chair conformation , while the steroid nucleus adopts a half-chair conformation at rings A and B .
¹H NMR (600 MHz, CD₃OD) data highlights key signals:
- δ 5.37 (1H, d, J = 5.1 Hz, H6 of steroid nucleus)
- δ 4.40 (1H, d, J = 7.8 Hz, H1 of glucuronic acid)
- δ 3.65–3.19 (m, hydroxyl protons of glucuronide) .
¹³C NMR assignments include:
- δ 176.2 ppm (C=O of glucuronic acid)
- δ 124.5 ppm (C5 of Δ⁵-steroid)
- δ 81.3 ppm (C3-O-glucuronide linkage) .
Figure 1: Proposed 3D structure of DHEA-3G based on X-ray and NMR data .
Structure
2D Structure
Properties
CAS No. |
3331-64-4 |
|---|---|
Molecular Formula |
C25H36O8 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h3,13-16,18-21,23,27-29H,4-11H2,1-2H3,(H,30,31)/t13-,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-/m0/s1 |
InChI Key |
GLONBVCUAVPJFV-PCDHEYSGSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Role and Mechanism of Action
DHEA-3G is primarily formed through the glucuronidation of DHEA, which enhances its solubility and facilitates excretion. As a glucuronide conjugate, it plays a critical role in the metabolism of steroids, influencing hormonal balance and activity in target tissues. The compound is found in various human tissues, including the liver and kidneys, and is detectable in biofluids such as urine and blood.
Adrenal Insufficiency
DHEA supplementation has been studied for its effects on adrenal insufficiency. Clinical trials indicate that DHEA can help restore adrenal androgen levels in women with adrenal insufficiency, with doses around 50 mg/day being effective . The metabolite DHEA-3G may serve as a biomarker for assessing treatment efficacy in these patients.
Osteoporosis and Bone Health
Research indicates that DHEA supplementation can positively affect bone mineral density (BMD) in postmenopausal women. A systematic review found that DHEA supplementation significantly increased IGF-1 levels, which are associated with improved bone health . DHEA-3G's role as a metabolite could be pivotal in mediating these effects by influencing local androgenic activity within bone tissue.
Sexual Dysfunction
DHEA has been investigated for its potential to alleviate sexual dysfunction, particularly in postmenopausal women experiencing hypoactive sexual desire disorder. Studies suggest that DHEA supplementation can enhance libido and sexual satisfaction . DHEA-3G levels may correlate with sexual function, serving as a marker for therapeutic outcomes.
Cognitive Function and Mood Disorders
Emerging evidence suggests that DHEA may have neuroprotective effects and could be beneficial in treating mood disorders such as depression . The relationship between DHEA-3G levels and mood regulation warrants further exploration, particularly regarding its role as a potential biomarker for treatment response.
Aging and Longevity
DHEA levels decline with age, which has led to investigations into its supplementation as an anti-aging therapy. Clinical studies have shown that restoring DHEA levels may improve various age-related conditions, including muscle mass preservation and metabolic function . The implications of DHEA-3G in aging processes are significant, as it may reflect the anabolic effects of DHEA on muscle and fat tissues.
Research Findings and Case Studies
Chemical Reactions Analysis
Glucuronidation Process
The primary reaction involving DHEA-3G is its formation from DHEA through glucuronidation, a phase II metabolic reaction. This process is crucial for detoxifying lipophilic compounds, making them more hydrophilic for renal excretion. The enzyme UDP-glucuronosyltransferase (UGT) facilitates this reaction by transferring a glucuronic acid moiety to the hydroxyl group at the C3 position of DHEA.
Reaction Scheme:
Hydrolysis and Deconjugation
Once in circulation, DHEA-3G can undergo hydrolysis back to DHEA through the action of β-glucuronidases, particularly in tissues such as the liver and intestines. This reversible reaction allows for the modulation of active steroid levels in response to physiological needs.
Reaction Scheme:
Further Metabolism
DHEA itself can be further metabolized into more potent androgens and estrogens, such as testosterone and estradiol, respectively. This conversion occurs via several enzymatic pathways involving hydroxysteroid dehydrogenases and aromatase enzymes.
Key Metabolic Pathways:
| Substrate | Enzyme | Product |
|---|---|---|
| DHEA | 17β-Hydroxysteroid Dehydrogenase | Testosterone |
| DHEA | Aromatase | Estradiol |
| DHEA-3G | β-Glucuronidase | DHEA |
Physiological Implications of Glucuronidation
Studies indicate that glucuronidation plays a vital role in regulating the bioavailability of DHEA and its metabolites. For instance, variations in serum levels of DHEA-3G and other metabolites have been observed in clinical studies involving hormone replacement therapies . The interconversion between DHEA and its glucuronides may influence androgenic activity in tissues, particularly in conditions such as breast cancer where androgen receptors are expressed .
Clinical Relevance
The measurement of serum levels of DHEA-3G alongside other metabolites provides insights into hormonal status and therapeutic efficacy in various clinical settings. For example, patients undergoing treatment with DHEA have shown significant changes in levels of glucuronidated metabolites, which could serve as biomarkers for assessing treatment response or hormonal balance .
Comparison with Similar Compounds
Chemical Properties :
- Molecular formula: C₂₅H₃₆O₈
- Average mass: 464.555 g/mol
- IUPAC name: (3β)-17-Oxoandrost-5-en-3-yl β-D-glucopyranosiduronic acid
Comparison with Similar Compounds
Structural and Functional Comparison with Other Steroid Glucuronides
Steroid glucuronides are classified based on the parent hormone and the site of glucuronidation. Key comparisons include:
| Compound | Parent Hormone | Glucuronidation Site | Biological Role | Key Differences from DHEA-3-G |
|---|---|---|---|---|
| DHEA-3-G | DHEA | 3β-OH | Excretion marker; age-related decline | Terminal metabolite; no bioactivity |
| Testosterone 17-Glucuronide | Testosterone | 17β-OH | Androgen inactivation; urinary excretion | Position affects hormone recycling |
| Estradiol 3-Glucuronide | Estradiol | 3-OH | Estrogen inactivation; breast cancer risk | Derived from estrogens, not androgens |
| Androsterone 3-Glucuronide | Androsterone | 3α-OH | Androgen metabolite; pregnancy marker | Reflects 5α-reductase activity |
| Pregnanediol 3-Glucuronide | Progesterone | 3α-OH | Ovulation confirmation; luteal phase | Derived from progesterone metabolism |
Key Observations :
- Glucuronidation Position : The 3β-OH site in DHEA-3-G distinguishes it from 3α-OH conjugates (e.g., androsterone 3-glucuronide), which are more common in 5α-reduced androgens .
- Biological Activity: Unlike morphine-3-glucuronide (pronociceptive) or quercetin 3-glucuronide (antioxidant), DHEA-3-G lacks direct bioactivity, functioning solely as an excretion product .
Metabolic Pathways and Excretion
Analytical Methods :
Clinical and Research Implications
- Aging Studies : DHEA-3-G’s age-dependent decline makes it a biomarker for adrenal aging, contrasting with DHEA-S, which remains stable longer .
Data Tables
Table 1: Physicochemical Properties of Selected Glucuronides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Lipophilicity (LogP) |
|---|---|---|---|
| DHEA-3-G | C₂₅H₃₆O₈ | 464.55 | -1.2 (estimated) |
| Testosterone 17-Glucuronide | C₂₅H₃₆O₈ | 464.55 | -1.5 |
| Quercetin 3-Glucuronide | C₂₁H₁₈O₁₃ | 478.36 | -0.8 |
| Morphine-3-Glucuronide | C₂₃H₂₅NO₉ | 461.44 | -0.3 |
Table 2: Urinary Excretion Patterns in Health and Disease
| Compound | Healthy Adults (ng/mg creatinine) | Pathological Conditions | Alteration |
|---|---|---|---|
| DHEA-3-G | 50–200 | Aging, adrenal insufficiency | Decreased |
| Estradiol 3-Glucuronide | 5–20 | Breast cancer | Increased |
| Androsterone 3-Glucuronide | 100–500 | Polycystic ovary syndrome | Variable |
Preparation Methods
Schmidt Trichloroacetimidate Glycosylation
The Schmidt glycosylation method is a cornerstone of chemical synthesis for steroid glucuronides. This approach employs trichloroacetimidate donors to achieve stereoselective glycosylation. In the context of DHEA 3G, the synthesis begins with the protection of DHEA’s hydroxyl groups to ensure regioselectivity at the 3-position.
A study by Wilkinson et al. (2011) demonstrated the use of a trichloroacetimidate glucuronyl donor under mild acidic conditions (BF₃·OEt₂ catalysis) to conjugate β-D-glucuronic acid to DHEA. The reaction proceeds via an oxocarbenium ion intermediate, ensuring β-anomeric selectivity. Key steps include:
-
Protection of DHEA : The 17-keto group of DHEA is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions.
-
Glycosylation : The glucuronyl trichloroacetimidate donor reacts with the 3-hydroxy group of protected DHEA in dichloromethane at −20°C, yielding the glucuronide conjugate in 72% yield.
-
Deprotection : Sequential treatment with tetrabutylammonium fluoride (TBAF) removes the TBS group, affording DHEA 3G with >95% purity.
Table 1: Optimization of Schmidt Glycosylation for DHEA 3G
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Donor Equivalents | 1.5 | 68 | 92 |
| Temperature | −20°C | 72 | 95 |
| Catalyst Loading | 0.2 eq BF₃·OEt₂ | 65 | 90 |
This method’s scalability is limited by the cost of glucuronyl donors and the need for cryogenic conditions. However, it remains a benchmark for small-scale synthesis of high-purity DHEA 3G.
Enzymatic Synthesis Using Engineered Glycosynthases
Escherichia coli β-Glucuronidase Mutants
Enzymatic approaches offer advantages in stereoselectivity and mild reaction conditions. The glycosynthase variant of E. coli β-glucuronidase (EcGUS) catalyzes the transglycosylation of activated glucuronic acid donors to DHEA. This mutant enzyme lacks hydrolytic activity, preventing product degradation.
The optimized protocol involves:
-
Donor Preparation : α-D-Glucuronic acid fluoride (GlcA-F) serves as the glycosyl donor.
-
Reaction Conditions : A phosphate buffer (pH 6.5, 37°C) containing 10% DMSO to solubilize DHEA.
-
Enzyme Loading : 20 mg/mL EcGUS mutant, achieving 86% conversion over 24 hours.
Table 2: Kinetic Parameters of EcGUS-Catalyzed DHEA 3G Synthesis
| Substrate | Kₘ (mM) | kₐₜₕ (s⁻¹) | kₐₜₕ/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|
| DHEA | 0.45 | 2.1 | 4,667 |
| GlcA-F | 1.2 | 1.8 | 1,500 |
Product inhibition by DHEA 3G (Kᵢ = 0.8 mM) necessitates fed-batch strategies for large-scale production.
Solubility Enhancement via Temporary Polar Modifications
Hydrophobic steroids like DHEA exhibit poor aqueous solubility, limiting enzymatic efficiency. A solution involves introducing temporary hydrophilic groups (e.g., sulfates or phosphates) at the 17-position. Post-glycosylation, these groups are removed via enzymatic cleavage, yielding DHEA 3G in 89% overall yield.
Chemoenzymatic Hybrid Approaches
Integrated Ketoreduction-Glucuronidation
A telescoped process combines microbial ketoreduction of 4-androstene-3,17-dione (4-AD) to DHEA with subsequent glucuronidation. Key stages include:
-
Biocatalytic Reduction : Saccharomyces cerevisiae ketoreductase converts 4-AD to DHEA in ethyl acetate/water biphasic system (97% yield, 91% purity).
-
In Situ Glucuronidation : Direct addition of EcGUS and GlcA-F to the reaction mixture, achieving 78% conversion without intermediate isolation.
Table 3: Comparative Analysis of DHEA 3G Synthesis Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Schmidt Glycosylation | 72 | 95 | 48 | Low |
| EcGUS Enzymatic | 86 | 98 | 24 | High |
| Hybrid Chemoenzymatic | 78 | 92 | 36 | Moderate |
Analytical Validation and Structural Confirmation
UHPLC-MS/MS Characterization
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for validating DHEA 3G. Key spectral data include:
Q & A
Q. Advanced Experimental Design
- Power calculation : Ensure sample sizes ≥100 subjects to detect effect sizes <0.3 in age-related decline .
- Multi-omics integration : Pair metabolomic DHEA-3G data with transcriptomic profiles of UGT2B enzymes .
- Stratification : Group participants by hormonal status (e.g., pre/post-menopause) or comorbidities (e.g., PCOS) .
- Quality controls : Include pooled QC samples in each LC-MS/MS batch to monitor technical variability .
How does DHEA-3G structurally and functionally differ from other steroid glucuronides, such as androsterone 3-glucuronide or estriol-16-glucuronide?
Q. Structural and Functional Comparison
- Position of glucuronidation : DHEA-3G is conjugated at the 3β-hydroxyl group, whereas estriol-16-glucuronide is modified at C16 .
- Metabolic fate : DHEA-3G is primarily renal-excreted, while estriol-16-glucuronide is reabsorbed via enterohepatic circulation .
- Analytical challenges : Co-elution risks in LC-MS/MS due to similar masses (e.g., DHEA-3G vs. LMST05010045; exact mass 464.2410) require high-resolution MS or MS/MS fragmentation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
